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Compound of Interest

Compound Name: Hpa-IN-2

Cat. No.: B14889553 Get Quote

Disclaimer: The designation "Hpa-IN-2" does not correspond to a recognized chemical entity in

publicly available scientific literature. It is likely a placeholder or internal compound name. This

guide provides an in-depth technical overview of a well-characterized heparanase inhibitor,

Roneparstat (SST0001), as a representative example of this class of therapeutic agents. This

information is intended for researchers, scientists, and drug development professionals.

Introduction to Heparanase and its Inhibition
Heparanase (HPA) is the sole mammalian endo-β-D-glucuronidase that cleaves heparan

sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] HSPGs are integral

components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell

signaling, adhesion, and growth factor sequestration.[4] Upregulation of heparanase is strongly

associated with cancer progression, metastasis, and angiogenesis, making it a prime target for

therapeutic intervention.[1][5] Heparanase inhibitors are a class of drugs designed to block the

enzymatic activity of heparanase, thereby impeding tumor growth and metastasis.[3][4]

Chemical Structure and Properties of Roneparstat
(SST0001)
Roneparstat is a chemically modified, non-anticoagulant heparin derivative that acts as a

potent, competitive inhibitor of heparanase.[6][7][8] It is a heterogeneous mixture of

oligosaccharides with a molecular weight ranging from 15 to 25 kDa.[7][8]
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Table 1: Chemical Identifiers and Properties of Roneparstat

Property Value Reference

IUPAC Name
Not available as a discrete

structure
[9]

CAS Number 1407492-04-9 [9]

Molecular Formula Not applicable (mixture) -

Molecular Weight 15,000 - 25,000 Da [7][8]

Canonical SMILES
Not available as a discrete

structure
-

Description
N-acetylated, glycol-split

heparin derivative
[6][9]

Appearance Not specified in literature -

Solubility Not specified in literature -

Due to its polymeric and heterogeneous nature, a single, definitive chemical structure for

Roneparstat cannot be depicted. The molecule consists of repeating disaccharide units that

have been chemically modified to remove anticoagulant activity while retaining high affinity for

heparanase.[6][9] A representative structure of a glycol-split heparin derivative is shown in

Figure 1.

Caption: Figure 1. Representative chemical structure of a glycol-split heparin unit found in

Roneparstat.

Mechanism of Action and Signaling Pathways
Roneparstat exerts its anti-tumor effects primarily through the competitive inhibition of

heparanase enzymatic activity.[7][8] By binding to heparanase, it prevents the degradation of

heparan sulfate chains in the ECM and on the cell surface.[9] This inhibition has several

downstream consequences that disrupt tumor progression:
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Inhibition of ECM Remodeling: By preventing HS cleavage, Roneparstat maintains the

integrity of the ECM, creating a physical barrier to tumor cell invasion and metastasis.[4]

Sequestration of Growth Factors: The intact HS chains continue to sequester a variety of

pro-angiogenic and pro-tumorigenic growth factors, such as vascular endothelial growth

factor (VEGF), fibroblast growth factor (FGF), and hepatocyte growth factor (HGF).[4][9] This

prevents their interaction with their respective receptors on tumor and endothelial cells,

thereby inhibiting angiogenesis and tumor cell proliferation.

Modulation of the Tumor Microenvironment: Heparanase activity is known to "prime" the

tumor microenvironment to be more supportive of tumor growth.[5] Roneparstat's inhibition of

heparanase can reverse these effects.

The signaling pathways affected by heparanase and its inhibition are complex and

multifaceted. Heparanase activity can directly and indirectly influence several key cancer-

related pathways.
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Caption: Figure 2. Signaling pathway of heparanase and its inhibition by Roneparstat.

Experimental Data
Roneparstat has demonstrated potent inhibition of heparanase activity in various in vitro

assays.

Table 2: In Vitro Inhibitory Activity of Roneparstat
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Assay Type
Cell Line / Enzyme
Source

IC50 / Ki Reference

Heparanase

Enzymatic Assay

Recombinant Human

Heparanase

Sub-nanomolar range

(IC50)
[10]

Matrigel Invasion

Assay

B16 Murine

Melanoma Cells

Significant reduction

in invasion
[11][12]

Cell Proliferation

Assay

Multiple Myeloma Cell

Lines

Inhibition of

proliferation
[7][8]

Preclinical studies in animal models have shown the anti-tumor and anti-metastatic effects of

Roneparstat.

Table 3: In Vivo Efficacy of Roneparstat in Animal Models

Animal Model Cancer Type Key Findings Reference

Murine Melanoma

Model
B16 Melanoma

Marked reduction in

lung metastases
[11][12]

Murine Mammary

Carcinoma

4T1 Murine Mammary

Carcinoma

Significant reduction

in metastasis
[12]

Multiple Myeloma

Xenograft

Human Multiple

Myeloma

Significant anti-

myeloma effect, alone

and in combination

with other agents

[7][8]

Experimental Protocols
Detailed protocols for assessing heparanase inhibition are crucial for preclinical development.

Below are generalized workflows for common assays.

This assay measures the direct inhibitory effect of a compound on heparanase enzymatic

activity. A common method involves a fluorogenic or colorimetric substrate.
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Caption: Figure 3. General workflow for an in vitro heparanase activity assay.

A detailed protocol using fondaparinux as a substrate and WST-1 for detection has been

described.[13][14]

This assay evaluates the effect of a heparanase inhibitor on the invasive potential of cancer

cells through a basement membrane matrix (e.g., Matrigel).
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Caption: Figure 4. General workflow for a cell-based invasion assay.

Conclusion
Heparanase is a clinically validated target for cancer therapy, and inhibitors like Roneparstat

have shown promise in preclinical and early clinical studies. The development of potent and

specific heparanase inhibitors represents a viable strategy to combat tumor growth, metastasis,

and angiogenesis. This technical guide on Roneparstat serves as a comprehensive resource

for understanding the chemical properties, mechanism of action, and experimental evaluation

of this class of anti-cancer agents. Further research into novel heparanase inhibitors continues

to be an active and important area of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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